4-Methoxyphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate
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Overview
Description
4-Methoxyphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a 4-methoxyphenyl group and a 4-chlorophenyl group attached to an oxazole ring, which is further substituted with a carboxylate group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate typically involves the reaction of 4-methoxyphenyl and 4-chlorophenyl precursors with an oxazole ring-forming reagent. One common method is the cyclization of appropriate precursors in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or chloro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
4-Methoxyphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially affecting cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl 5-(4-bromophenyl)-1,2-oxazole-3-carboxylate
- 4-Methoxyphenyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate
- 4-Methoxyphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate
Uniqueness
4-Methoxyphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate is unique due to the presence of both methoxy and chloro substituents, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C17H12ClNO4 |
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Molecular Weight |
329.7 g/mol |
IUPAC Name |
(4-methoxyphenyl) 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C17H12ClNO4/c1-21-13-6-8-14(9-7-13)22-17(20)15-10-16(23-19-15)11-2-4-12(18)5-3-11/h2-10H,1H3 |
InChI Key |
JIGOHRJBRZYJSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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